![molecular formula C9H16ClN3O2 B2392991 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2413904-59-1](/img/structure/B2392991.png)

8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

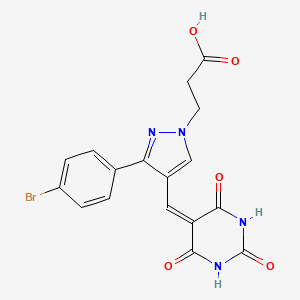

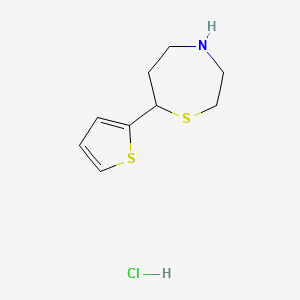

“8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 16252-93-0 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a melting point of 120-121 degrees Celsius .Applications De Recherche Scientifique

Anticonvulsant Agents

This compound has been studied for its potential as an anticonvulsant agent . A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for their anticonvulsant activity by maximal electroshock seizure (MES) test . Compounds with similar structures showed significant protective effects on seizures, compared to standard drugs like phenytoin .

Neurological Disorder Treatment

Compounds with similar structures have been used in the treatment of neurological disorders . For example, phenytoin, a well-known hydantoin with medicinal applications, exhibits a regulatory effect on the central nervous system (CNS) and has been applied successfully to ameliorating epilepsy symptoms for more than 70 years .

Skeletal Editing of Organic Molecules

The compound could potentially be used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago, and it involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Synthesis of Carbocyclic Hydantoins

The compound can be used in the synthesis of carbocyclic hydantoins . A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, offering a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .

Drug Development

The compound could be used in the development of new drugs . Hydantoin derivatives have become increasingly important, with various applications across chemical and pharmaceutical industries . The hydantoin ring itself possesses no biological activity, but 5- and especially 5,5-substituted derivatives have a documented, wide range of therapeutic applications .

Chemical Synthesis

The compound could be used in various areas of chemical synthesis . It could be used in the synthesis of other compounds, and it could also be used in chromatography and analytical research .

Propriétés

IUPAC Name |

8-amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-6(10)3-5-9;/h6H,2-5,10H2,1H3,(H,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFELUUOCWATOFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCC(CC2)N)NC1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)

![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)